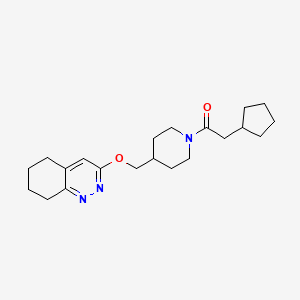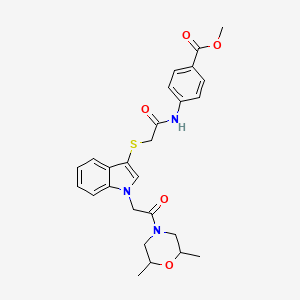
1-(1,4-Benzodioxane-6-yl)ethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,4-Benzodioxane-6-yl)ethylamine, commonly known as 6-APB, is a synthetic compound belonging to the class of phenethylamines. It was first synthesized in the 1990s and gained popularity as a recreational drug due to its euphoric and stimulating effects. However, 6-APB has also been studied for its potential therapeutic applications in scientific research.
Wirkmechanismus
The mechanism of action of 6-APB involves its interaction with the serotonin receptors in the brain. It acts as a partial agonist, meaning that it activates the receptors to a lesser extent than the natural serotonin neurotransmitter. This results in increased levels of serotonin in the brain, which can lead to mood enhancement and other physiological effects.
Biochemical and Physiological Effects:
6-APB has been shown to have a range of biochemical and physiological effects. It has been reported to increase levels of serotonin, dopamine, and norepinephrine in the brain, leading to euphoria, increased energy, and heightened sensory perception. It has also been shown to increase heart rate and blood pressure, which can be potentially dangerous in high doses.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-APB in lab experiments include its ability to selectively target serotonin receptors and its potential therapeutic applications in the treatment of mood disorders. However, its recreational use and potential for abuse make it a controlled substance, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on 6-APB. One area of interest is its potential use in the treatment of depression and other mood disorders. Further studies are needed to determine its safety and efficacy in clinical settings. Another area of research is the development of new compounds based on the structure of 6-APB, which could have improved therapeutic properties and fewer side effects. Additionally, more research is needed to fully understand the mechanism of action of 6-APB and its effects on the brain and body.
Synthesemethoden
The synthesis of 6-APB involves the reaction of 1,4-benzodioxane with ethylamine in the presence of a catalyst such as lithium aluminum hydride. The resulting product is purified through recrystallization to obtain 6-APB in its pure form.
Wissenschaftliche Forschungsanwendungen
6-APB has been studied for its potential therapeutic applications in scientific research. It has been shown to have affinity for the serotonin receptors, which are involved in regulating mood, appetite, and sleep. This has led to research into the potential use of 6-APB in the treatment of depression, anxiety, and other mood disorders.
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.C2H2O4/c1-7(11)8-2-3-9-10(6-8)13-5-4-12-9;3-1(4)2(5)6/h2-3,6-7H,4-5,11H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRGHCQOCNTAJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCO2)N.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,4-Benzodioxane-6-yl)ethylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-(2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carbonyl)piperazine-1-carboxylate](/img/structure/B2793646.png)



![8-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2793652.png)

![N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2793655.png)


![1,4,5-Triazatricyclo[5.2.2.0^{2,6}]undeca-2,5-diene hydrochloride](/img/structure/B2793661.png)
![3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B2793664.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2793667.png)
![N-(4-butylphenyl)-2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide](/img/structure/B2793668.png)
![2-chloro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2793669.png)